N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Description
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
Compounds with sulfonamido moieties, similar in structure to the compound of interest, have been synthesized and evaluated for their antibacterial properties. For instance, Azab et al. (2013) investigated novel heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial use, indicating a potential for similar compounds to be used in fighting bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Antioxidant and Anti-inflammatory Applications
Derivatives of compounds featuring thiophene and azetidine structures have been designed to act as antioxidants. Aziz et al. (2021) synthesized 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives to investigate their antioxidant activities, highlighting the versatility of these heterocyclic frameworks in medicinal chemistry (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
Antimicrobial and Antitumor Potential
The development of novel β-lactam and thiazolidine-grafted compounds, which include structures similar to the compound , has shown significant antimicrobial activities. Babu et al. (2013) synthesized such compounds, demonstrating their efficacy against various bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013). This suggests a potential for the compound of interest in antimicrobial applications.
Anti-Tubercular Activity
Compounds structurally related to the one have been explored for their anti-tubercular properties. Jagannath and Krishnamurthy (2021) synthesized novel derivatives with potential anti-tubercular activities, showcasing the therapeutic potential of sulfonamide derivatives in treating tuberculosis (Jagannath & Krishnamurthy, 2021).
Anticancer and Radiosensitizing Evaluation
Explorations into sulfonamide derivatives for anticancer applications have identified compounds with significant activities. Ghorab et al. (2015) synthesized a series of novel sulfonamide derivatives and evaluated their anticancer and radiosensitizing potentials, indicating the potential of such compounds in oncology (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-24(21,15-2-3-17-13(10-15)4-8-22-17)18-11-16(19-6-1-7-19)14-5-9-23-12-14/h2-3,5,9-10,12,16,18H,1,4,6-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSFLEUTPOXBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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